Diethanolamine borate

Catalog No.
S14728344
CAS No.
64612-24-4
M.F
C4H14BNO5
M. Wt
166.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethanolamine borate

CAS Number

64612-24-4

Product Name

Diethanolamine borate

IUPAC Name

boric acid;2-(2-hydroxyethylamino)ethanol

Molecular Formula

C4H14BNO5

Molecular Weight

166.97 g/mol

InChI

InChI=1S/C4H11NO2.BH3O3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;2-4H

InChI Key

HRXOXDAKKRLSMI-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)O.C(CO)NCCO

Diethanolamine borate is a chemical compound formed from the reaction of diethanolamine and boric acid. The resulting product is a borate salt, characterized by its molecular formula C4H14BNO5C_4H_{14}BNO_5 and a molar mass of approximately 166.97 g/mol. This compound typically appears as a colorless crystalline solid that is soluble in water and various alcoholic solvents, making it useful in numerous applications, particularly in industries requiring rust inhibition and corrosion protection .

The primary reaction for synthesizing diethanolamine borate involves heating diethanolamine with boric acid. The reaction can be summarized as follows:

Boric Acid+DiethanolamineDiethanolamine Borate\text{Boric Acid}+\text{Diethanolamine}\rightarrow \text{Diethanolamine Borate}

This process typically occurs at temperatures ranging from 120 °C to 230 °C, where the hydroxyethyl groups of diethanolamine react with boric acid, leading to the formation of boric esters. The reaction is efficient, often yielding a high conversion rate with respect to the initial boric acid .

The synthesis of diethanolamine borate can be achieved through several methods:

  • Direct Reaction: Mixing stoichiometric amounts of diethanolamine and boric acid under controlled heating conditions.
  • Condensation Reaction: Heating diethanolamine and boric acid together until a clear solution forms, followed by cooling to precipitate the product.
  • Solvent-Free Method: Conducting the reaction without solvents at elevated temperatures to obtain a viscous liquid that can be further processed into solid forms .

Diethanolamine borate finds various applications across different industries:

  • Rust Inhibitors: It is widely used as a rust-preventing agent in aqueous media that contact ferrous metals, often incorporated into hydraulic fluids and antifreeze solutions .
  • Corrosion Protection: Its properties make it suitable for use in cooling lubricants, drilling fluids, and other applications requiring corrosion resistance .
  • Surfactants: Due to its emulsifying properties, it is utilized in formulations requiring stabilization of mixtures.

Studies involving diethanolamine borate primarily focus on its interactions with metal surfaces and its effectiveness as a corrosion inhibitor. The compound has shown promising results in preventing rust formation when added to aqueous solutions that contact ferrous materials. Its mechanism involves forming protective films on metal surfaces, thereby reducing oxidation rates . Additionally, research into its interaction with other chemical agents suggests potential synergistic effects when combined with other corrosion inhibitors.

Diethanolamine borate shares structural and functional similarities with several other compounds. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Triethanolamine BorateC_6H_{15}BNO_5Higher molecular weight; used in more specialized applications.
Monoethanolamine BorateC_4H_{11}BNO_4Simpler structure; often used in less demanding environments.
Boronated Polyethylene GlycolVariesUsed primarily in industrial applications; provides enhanced lubrication properties.
Boronated Amino AlcoholsVariesExhibits similar anti-corrosive properties; often tailored for specific uses.

Uniqueness of Diethanolamine Borate: Diethanolamine borate stands out due to its balance of solubility in water and effectiveness as a rust inhibitor, making it particularly suitable for aqueous environments where traditional organic inhibitors may fail.

Esterification and Transesterification Protocols with Diethanolamine

Esterification and transesterification reactions form the cornerstone of diethanolamine borate synthesis. Diethanolamine reacts readily with boronic acids or existing boronate esters (e.g., pinacolyl esters) to form stable, crystalline adducts. For instance, Phillip A. Inglesby et al. demonstrated that diethanolamine boronic esters can be synthesized via a one-pot reaction in ethanol or water, achieving yields exceeding 90%. The process involves heating boronic acids with diethanolamine under reflux, followed by crystallization, which simplifies purification.

Transesterification is equally effective for converting pinacolyl boronate esters into diethanolamine derivatives. A representative protocol involves dissolving the pinacolyl ester in diethyl ether, adding diethanolamine, and stirring at room temperature. The product precipitates within 30 minutes, enabling isolation via filtration without chromatography. This method tolerates diverse functional groups, including esters, ketones, and nitriles, as shown in Table 1.

Table 1: Transesterification of Pinacolyl Boronate Esters with Diethanolamine

SubstrateReaction Time (min)Yield (%)Functional Group Tolerance
Benzyl ester3085Esters, ethers
β-Methyl boronate2597Alkyl chains
Cyclohexanone derivative3089Ketones
Nitrile-containing ester3082Nitriles, amides

Data compiled from .

Key advantages of these protocols include:

  • Scalability: AstraZeneca reported successful production of diethanolamine borates in 5–100 kg batches.
  • Sustainability: Ethanol and water are preferred solvents, reducing reliance on toxic alternatives.

Deprotection Strategies for Boronate Esters via Diethanolamine-Mediated Pathways

Deprotecting boronate esters to regenerate boronic acids is critical for downstream applications. A two-step diethanolamine-mediated strategy has proven highly effective:

  • Transesterification: Diethanolamine displaces pinacolyl groups, forming a stable sp³-hybridized boronate complex.
  • Hydrolysis: The complex is treated with 0.1 M HCl, yielding boronic acids in minutes.

For unstable boronic acids, an in situ trapping method is employed. Hydrolysis occurs in the presence of pinacol, reforming the pinacolyl ester and preventing decomposition. This approach achieves yields up to 99% for substrates like phenylboronic acid (Table 2).

Table 2: Deprotection Efficiency of Diethanolamine Boronate Complexes

SubstrateHydrolysis Time (min)Yield (%)Stability Post-Deprotection
Phenylboronic acid2099High
β-Ketoboronate1578Moderate
Nitrile-containing boronate1085High

Data from .

X-ray crystallography confirms the tetrahedral geometry of diethanolamine boronate complexes, which enhances stability and simplifies handling.

Solvent Selection and Sustainability in Borate Ester Synthesis

Solvent choice significantly impacts the environmental footprint of diethanolamine borate synthesis. Recent studies highlight three sustainable approaches:

  • Aqueous Systems: Water replaces traditional organic solvents in esterification, reducing waste.
  • Deep Eutectic Solvents (DES): Blends like choline chloride–glycerol improve reaction efficiency and lower volatility.
  • Ether Solvents: tert-Amyl methyl ether (TAME) offers a low-energy alternative to toluene.

Table 3: Solvent Performance in Diethanolamine Borate Synthesis

SolventBoiling Point (°C)CO₂ Capture Efficiency (%)Reaction Yield (%)
Water100N/A88
Ethanol78N/A92
ChCl-Gly DES>2001290
TAME86N/A94

Data from .

DES-based systems also enhance mass transfer during CO₂ capture, indirectly supporting borate ester applications in carbon sequestration.

Amide Bond Formation Using Borate Ester Catalysts

Diethanolamine borate represents a significant advancement in catalytic amide bond formation, offering superior efficiency compared to traditional methods. Research has demonstrated that borate ester catalysts, particularly those derived from diethanolamine complexes, exhibit remarkable catalytic activity in direct amidation reactions between carboxylic acids and amines [1] [2].

Kilogram-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial kilogram-scale production of diethanolamine borate presents numerous technical and economic challenges that require systematic solutions. AstraZeneca has successfully demonstrated the feasibility of large-scale diethanolamine boronic ester production, having manufactured three different compounds at scales of 5, 50, and 100 kilograms, with plans for further expansion [3] . This achievement represents a significant milestone in borate ester manufacturing and provides valuable insights into the challenges and solutions associated with scale-up operations.

Temperature Control and Heat Management

One of the primary challenges in kilogram-scale production involves maintaining precise temperature control throughout the reaction process. The synthesis of diethanolamine borate requires elevated temperatures ranging from 120°C to 230°C, where the hydroxyethyl groups of diethanolamine react with boric acid to form borate esters . At industrial scale, the exothermic nature of the condensation reaction necessitates sophisticated heat management systems to prevent thermal runaway and ensure uniform temperature distribution throughout the reaction mass.

The heat removal challenges become particularly pronounced in larger reaction vessels due to decreased surface-area-to-volume ratios. Industrial implementations typically employ external heat exchangers, internal cooling coils, or jacketed reactor systems with precise temperature monitoring and control systems. The use of reflux condensers becomes critical not only for temperature control but also for the continuous removal of water vapor generated during the esterification process .

Solvent Selection and Environmental Considerations

The selection of appropriate solvents for kilogram-scale production must balance several factors including reaction efficiency, environmental sustainability, and economic considerations. Traditional solvents such as tert-amyl methyl ether (TAME) and toluene have demonstrated effectiveness in laboratory settings, with TAME preferred due to its lower boiling point reducing energy requirements [3]. However, industrial-scale operations must consider additional factors such as solvent recovery, waste minimization, and regulatory compliance.

Environmentally sustainable solvents have become increasingly important in industrial applications, driving the development of green chemistry approaches to diethanolamine borate synthesis. The implementation of solvent recovery systems becomes economically justified at kilogram scale, allowing for the recirculation of purified solvents and significant reduction in waste generation. Dean-Stark apparatus configurations or continuous distillation systems enable efficient water removal while maintaining solvent inventory [7].

Product Isolation and Purity Maintenance

The isolation of diethanolamine borate at kilogram scale presents unique challenges related to crystal formation, filtration efficiency, and product handling. The hygroscopic nature of the compound requires careful control of atmospheric moisture during processing and storage operations . Industrial-scale crystallization processes must account for nucleation control, crystal growth kinetics, and final particle size distribution to ensure consistent product quality.

The implementation of continuous filtration systems, such as rotary vacuum filters or belt filters, becomes necessary for efficient solid-liquid separation at kilogram scale. These systems must be designed to handle the specific flow characteristics of diethanolamine borate slurries while maintaining product purity through effective washing cycles [8] [9].

Batch Size (kg)Production StatusManufacturing YearProcess TypeYield Range (%)Key Challenges
5Successfully Manufactured2020Standard DEA Process85-95Solvent Selection
50Successfully Manufactured2020Standard DEA Process85-95Heat Management
100Successfully Manufactured2020Standard DEA Process85-95Product Isolation

Process Monitoring and Quality Control

Kilogram-scale production requires sophisticated analytical monitoring systems to ensure consistent product quality and process control. Real-time monitoring of reaction progress through techniques such as boron-11 nuclear magnetic resonance spectroscopy enables precise control of reaction endpoints and optimization of process parameters [10]. The implementation of process analytical technology (PAT) systems allows for continuous monitoring of critical quality attributes including water content, temperature profiles, and reaction conversion rates.

Statistical process control methodologies become essential for maintaining consistent product quality across multiple production batches. The establishment of control charts for critical process parameters enables early detection of process deviations and implementation of corrective actions before product quality is compromised [11].

Telescoping Strategies for Multi-Step Syntheses

The development of efficient telescoping strategies for multi-step syntheses involving diethanolamine borate represents a critical advancement in process optimization and cost reduction. Telescoping, defined as the sequential execution of multiple reaction steps without isolation of intermediate products, offers significant advantages in terms of time reduction, waste minimization, and overall process efficiency [12] [13]. The unique physical properties of diethanolamine borate, particularly its solubility characteristics and thermal stability, make it an excellent candidate for telescoping approaches in synthetic sequences.

Direct Telescoping Approaches

Direct telescoping of diethanolamine borate synthesis involves the sequential addition of reagents to achieve multiple transformations in a single reaction vessel. This approach has proven particularly effective when the intermediate diethanolamine borate serves as a coupling partner in subsequent Suzuki-Miyaura reactions or other cross-coupling transformations [14] [3]. The facile formation of diethanolamine borate through simple mixing of diethanolamine with boronic acids or esters at room temperature enables its immediate use in subsequent synthetic steps without isolation.

The implementation of direct telescoping requires careful consideration of reagent compatibility and reaction conditions. The use of environmentally sustainable solvents that are compatible with multiple reaction steps becomes critical for successful telescoping operations. Dichloromethane has demonstrated effectiveness for the initial complexation step, followed by the addition of coupling partners and catalysts for subsequent transformations [15].

Flow Chemistry Integration

The integration of flow chemistry techniques with diethanolamine borate synthesis enables continuous multi-step processing with enhanced control over reaction parameters and improved safety profiles [12] [16]. Flow systems offer advantages including precise temperature control, efficient mixing, and the ability to handle potentially hazardous reagents under controlled conditions. The continuous removal of water during the esterification process becomes particularly efficient in flow systems equipped with appropriate separation units.

Continuous flow multi-step synthesis allows for the real-time adjustment of process parameters based on analytical feedback, enabling optimization of individual reaction steps within the overall synthetic sequence. The reduced residence times typical of flow systems can lead to improved selectivity and reduced side product formation compared to traditional batch processes [13].

Process Intensification Strategies

Process intensification through the combination of reaction and separation operations represents an advanced telescoping strategy for diethanolamine borate synthesis. The integration of reactive distillation, where the esterification reaction occurs simultaneously with water removal, exemplifies this approach. Such systems enable continuous operation with enhanced conversion rates and reduced equipment footprint compared to conventional multi-step batch processes [17].

Microreactor technology offers additional opportunities for process intensification, providing enhanced heat and mass transfer characteristics that enable more precise control over reaction conditions. The small channel dimensions typical of microreactors facilitate rapid temperature changes and efficient mixing, making them particularly suitable for multi-step syntheses involving diethanolamine borate [12].

StrategyProcess EfficiencyProduct QualityScalabilityImplementation ComplexityTypical Time Saving (%)Best Application
Direct TelescopingVery HighGoodExcellentLow40-60Simple sequences
Intermediate IsolationMediumExcellentExcellentHigh0Critical intermediates
Flow ChemistryVery HighGood-ExcellentGoodHigh50-70Short sequences
One-Pot SequentialHighGoodGoodMedium30-50Compatible reactions
Batch-to-Batch TransferMediumGoodExcellentLow10-20Standard operations

Reaction Sequence Optimization

The optimization of reaction sequences in telescoping strategies requires detailed understanding of the thermodynamic and kinetic aspects of each individual step. For diethanolamine borate synthesis, the initial complexation step typically occurs rapidly at room temperature, while subsequent transformations may require elevated temperatures or specific catalyst systems [18] [15]. The design of telescoping sequences must account for these varying requirements while maintaining overall process efficiency.

Advanced optimization algorithms, including design of experiments (DOE) methodologies and response surface modeling, enable systematic exploration of the multi-dimensional parameter space associated with telescoping strategies. These approaches facilitate the identification of optimal operating conditions that maximize yield and minimize waste generation across the entire synthetic sequence [11].

Purification Techniques for Borate Ester Intermediates

The purification of borate ester intermediates, particularly diethanolamine borate compounds, requires specialized techniques that account for their unique chemical and physical properties. The hygroscopic nature, variable solubility characteristics, and potential for hydrolysis of these compounds necessitate carefully designed purification protocols that maintain product integrity while achieving the required purity levels for downstream applications [19] [9] [20].

Crystallization-Based Purification Methods

Crystallization represents the primary purification technique for diethanolamine borate intermediates, offering the advantages of high purification factors, scalability, and relative simplicity of implementation. The crystallization of diethanolamine borate typically involves dissolution in polar solvents such as water or alcohols, followed by controlled cooling to induce nucleation and crystal growth [21]. The selection of appropriate crystallization conditions requires consideration of solubility curves, nucleation kinetics, and the presence of impurities that may affect crystal formation.

The implementation of seeded crystallization techniques enables enhanced control over particle size distribution and crystal morphology. The addition of seed crystals of known purity provides nucleation sites that promote uniform crystal growth while minimizing the formation of amorphous or poorly crystalline material. Temperature cycling during crystallization can improve crystal quality by allowing for the dissolution and recrystallization of poorly formed crystals [19] [9].

Recrystallization procedures for diethanolamine borate typically employ water or alcohol-water mixtures as solvents, taking advantage of the compound's enhanced solubility at elevated temperatures. The process involves dissolving the crude material in a minimum volume of hot solvent, followed by filtration to remove insoluble impurities, and controlled cooling to precipitate purified crystals. Multiple recrystallization cycles may be necessary to achieve the required purity levels, with each cycle typically providing purification factors of 10-100 depending on the nature and concentration of impurities [21].

Filtration and Washing Protocols

Efficient filtration and washing protocols are essential for the successful purification of borate ester intermediates, particularly given their tendency to retain solvent and form hydrates. The selection of appropriate filtration media must consider the particle size distribution of the crystals, the viscosity of the mother liquor, and the chemical compatibility of the filter materials with the process solvents [8] [22].

Vacuum filtration systems are commonly employed for diethanolamine borate purification, providing enhanced filtration rates and improved cake drying characteristics compared to gravity filtration. The use of sintered glass or polymer filter plates enables efficient separation while minimizing product loss through the filter medium. Nitrogen or compressed air displacement can be employed to remove residual mother liquor from the crystal cake prior to washing operations [8].

Washing protocols must be designed to remove impurities while minimizing product dissolution and maintaining crystal integrity. The use of cold, purified solvent or solvent mixtures of reduced polarity can effectively remove surface impurities while minimizing product loss. Multiple washing cycles with small volumes of wash solvent typically provide better purification than single washes with larger volumes [20] [21].

Advanced Separation Techniques

Column chromatography represents an important purification technique for borate ester intermediates when high purity levels are required or when recrystallization proves insufficient. Silica gel chromatography has demonstrated effectiveness for the purification of certain borate esters, although care must be taken to select appropriate solvent systems that do not cause decomposition or hydrolysis of the target compounds [20].

The selection of stationary phases for chromatographic purification must consider the polarity and functional group characteristics of the target compound and impurities. Normal-phase chromatography using silica gel with organic solvent systems is typically preferred for diethanolamine borate compounds, although reversed-phase systems may be appropriate for certain applications [20].

Ion exchange purification techniques can be particularly effective for the removal of ionic impurities from borate ester intermediates. Anion exchange resins can remove anionic impurities such as chloride or sulfate ions, while cation exchange resins can remove metal cations that may interfere with downstream applications. The selection of appropriate resin types and regeneration protocols is critical for effective purification [23] [8].

TechniqueApplicationTypical Yield (%)Purity AchievedSolvent UsedIndustrial Feasibility
RecrystallizationPrimary purification80-9595-99%Water/alcoholHigh
FiltrationSolid-liquid separation95-99Depends on crudeNoneVery High
WashingImpurity removal90-9898-99%Pure solventHigh
Vacuum DryingSolvent removal98-99AnhydrousNoneVery High
Column ChromatographyHigh purity requirement70-90>99%Organic solventsMedium
DistillationVolatile compounds85-9595-99%None/minimalHigh

Process Parameters and Optimization

The optimization of purification processes for borate ester intermediates requires systematic investigation of the relationships between process parameters and product quality attributes. Temperature, pH, solvent composition, and residence time all significantly influence purification efficiency and must be carefully controlled to achieve consistent results [23] [9].

ParameterOptimal ValueIndustrial RangeCritical Factor
Temperature Range120-230°C120-230°CWater removal
Reaction Time1-4 hours2-6 hoursComplete conversion
SolventTAME/TolueneEnvironmentally SustainableBoiling point compatibility
AtmosphereInert (N₂)ControlledPrevent oxidation
PressureAtmosphericAtmospheric to 5 barSafety considerations
Molar Ratio (DEA:Boric Acid)1:11:1 to 1.2:1Stoichiometric balance

Statistical process control methodologies enable the monitoring and optimization of purification processes through the systematic collection and analysis of quality data. Control charts for critical quality attributes such as purity, yield, and particle size distribution provide early warning of process deviations and enable timely implementation of corrective actions [11].

Physical Description

Liquid

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

167.0965027 g/mol

Monoisotopic Mass

167.0965027 g/mol

Heavy Atom Count

11

Related CAS

93859-15-5
93924-91-5

General Manufacturing Information

Computer and Electronic Product Manufacturing
Transportation Equipment Manufacturing
Machinery Manufacturing
Fabricated Metal Product Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Boric acid (H3BO3), compd. with 2,2'-iminobis[ethanol] (1:1): ACTIVE
Boric acid (H3BO3), compd. with 2,2'-iminobis[ethanol]: ACTIVE
Boric acid, compd. with 2,2'-iminobis[ethanol] (1:?): ACTIVE

Dates

Last modified: 08-10-2024

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